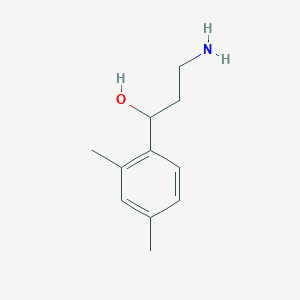

3-Amino-1-(2,4-dimethylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-amino-1-(2,4-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAULQTWHQZJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors

- Starting Material: 3-Nitro-1-(2,4-dimethylphenyl)propan-1-ol

- Method: Catalytic hydrogenation using hydrogen gas in the presence of palladium catalysts (e.g., Pd/C).

- Conditions: Optimized solvent, temperature, and pressure to maximize yield and purity.

- Outcome: Efficient conversion of the nitro group to the amino group, yielding the target amino alcohol.

Reductive Amination of Aldehydes

- Starting Material: 3-(2,4-dimethylphenyl)propanal

- Method: Reductive amination with ammonia or amine sources using reducing agents such as sodium cyanoborohydride.

- Conditions: Mild reaction conditions to avoid side reactions, often in protic solvents.

- Outcome: Direct formation of the amino alcohol with good selectivity.

Industrial scale synthesis often favors catalytic hydrogenation methods due to cost-effectiveness and scalability, with careful optimization of solvent choice, temperature, and pressure to reduce by-products and increase yield.

Asymmetric Synthesis for Chiral Purity

Given the chiral nature of this compound, asymmetric synthesis methods are critical to obtain enantiomerically pure compounds, which are important in drug development.

Asymmetric Hydrogenation Using Chiral Catalysts

- Catalysts: Chiral Rhodium catalysts such as DuPHOS and chiral Ruthenium catalysts like Noyori's system.

- Process: Selective hydrogenation of dehydro amino acid intermediates (e.g., dehydrophenylalanine derivatives) to produce chiral amino alcohols.

- Key Features:

- High enantiomeric excess (ee) often >98%.

- Predictable stereochemical outcomes based on catalyst chirality.

- Use of commercial chiral catalysts facilitates reproducibility.

- Typical Reaction Scheme:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Synthesis of dehydrophenylalanine intermediate via Erlenmeyer or Horner-Emmons reaction | Formation of α,β-unsaturated amino acid derivatives |

| 2 | Asymmetric hydrogenation with (S,S)-DuPHOS Rh catalyst under H2 pressure (e.g., 30 psi) | Chiral amino acid esters with high ee |

| 3 | Ester reduction with lithium aluminum hydride (LiAlH4) | Conversion to chiral amino alcohol |

- Example: Horner-Emmons reaction of 2,4-dimethylbenzaldehyde with N-Cbz-glycine phosphonate followed by asymmetric hydrogenation and reduction yields (S)-3-Amino-1-(2,4-dimethylphenyl)propan-1-ol with >98% ee confirmed by Mosher amide derivatization and HPLC analysis.

Asymmetric Epoxidation and Ring-Opening

- Catalyst: Jacobsen’s chiral manganese catalyst.

- Method: Epoxidation of alkenes followed by acid or base-catalyzed ring opening with ammonia or amines to yield chiral amino alcohols.

- Advantages: High enantioselectivity and applicability to unactivated alkenes.

- Example: Epoxidation of indene derivatives followed by Ritter reaction and hydrolysis to afford chiral amino alcohols with >98% enantiomeric excess.

Comparative Data on Preparation Methods

| Preparation Method | Starting Material | Catalyst/Reducing Agent | Enantiomeric Excess (ee) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation of Nitro | 3-Nitro-1-(2,4-dimethylphenyl)propan-1-ol | H2 / Pd-Catalyst | Racemic or low ee | High | Industrially favored for scale |

| Reductive Amination | 3-(2,4-dimethylphenyl)propanal | NaCNBH3 / Ammonia | Racemic or low ee | Moderate | Mild conditions, straightforward |

| Asymmetric Hydrogenation (DuPHOS Rh) | Dehydrophenylalanine intermediate | (S,S)-DuPHOS Rhodium catalyst | >98% | High | High stereoselectivity, pharmaceutical use |

| Asymmetric Epoxidation (Jacobsen Mn) | Unactivated alkenes (e.g., indene derivatives) | Jacobsen’s Mn catalyst | >98% | Moderate | Useful for complex chiral amino alcohols |

Research Findings and Analytical Techniques

- Stereochemical Confirmation: Optical purity is typically confirmed by preparing Mosher amide or ester derivatives, analyzed via ^19F-NMR and reverse-phase HPLC, which quantify diastereomeric excess correlating to enantiomeric excess.

- Catalyst Predictability: The stereochemistry of the product is dictated by the chiral catalyst used; for example, (S,S)-DuPHOS yields the (S)-enantiomer consistently regardless of starting alkene geometry.

- Industrial Optimization: Reaction parameters such as solvent choice, temperature, and pressure are optimized to maximize yield and purity while minimizing by-products in large-scale production.

- Mechanistic Insights: The amino group’s reactivity allows for further functionalization via nucleophilic substitution, oxidation, or reduction, enabling diverse derivative synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents.

Major Products Formed:

Oxidation: Formation of 3-(2,4-dimethylphenyl)propanal or 3-(2,4-dimethylphenyl)propanone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It can be used to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol

- Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Key Differences: The phenyl ring contains two chlorine substituents (2,4-dichloro) instead of methyl groups.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Formula: C₈H₁₉NO

- Molecular Weight : 159.27 g/mol

- Key Differences: A tertiary amino group (diethylamino) replaces the primary amine, and the propanol backbone has two methyl groups at the second carbon. This structure reduces polarity, as evidenced by its lower density (0.875 g/cm³) and flash point (73.9°C), making it more suitable for liquid-phase applications .

D(+)-2-Amino-3-phenyl-1-propanol

- Formula: C₉H₁₃NO

- Molecular Weight : 151.20 g/mol

- Key Differences: The amino group is at the second carbon, and the phenyl group lacks methyl substituents.

3-(Dimethylamino)-2-methyl-1,1-bis(2-methylphenyl)propan-1-ol

- Formula: C₂₀H₂₇NO

- Molecular Weight : 297.44 g/mol

- Key Differences: Additional bis(2-methylphenyl) groups and a dimethylamino substituent create significant steric bulk. This structure may enhance UV absorption or stability in polymer matrices, as seen in triazine-based UV stabilizers .

Physical and Chemical Properties

*Predicted based on structural analogs.

Stability and Reactivity

- Amino Alcohols: Primary amines (e.g., target compound) are more nucleophilic than tertiary amines (e.g., diethylamino analog), making them reactive in condensation reactions or as ligands .

- Steric Effects : Bulkier substituents (e.g., bis(2-methylphenyl) groups) improve thermal stability but may reduce solubility .

Biological Activity

3-Amino-1-(2,4-dimethylphenyl)propan-1-ol, also known as (3S)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol, is an organic compound classified as an amino alcohol. Its unique structure includes a chiral center at the third carbon, which significantly influences its biological activity and potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features:

- Amino group (-NH2) : Contributes to hydrogen bonding interactions.

- Hydroxyl group (-OH) : Enhances solubility and reactivity.

- Dimethyl-substituted aromatic ring : Imparts unique chemical properties.

These structural elements allow this compound to interact with various biological targets, including enzymes and receptors, making it a candidate for drug design and development.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can influence the structure and function of proteins and nucleic acids. Notably, the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Alters enzyme activity affecting metabolic pathways |

| Receptor Modulation | Influences signaling pathways through receptor interactions |

| Hydrogen Bonding | Enhances binding affinity to biological targets |

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Neuroprotective Effects : Investigated for potential applications in neuropharmacology due to its ability to protect neuronal cells from damage.

- Antioxidant Properties : May reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : Potentially modulates inflammatory responses through enzyme inhibition.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Neuroprotective Studies : Research has shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays demonstrated a significant reduction in cell death when treated with this compound.

- Enzyme Interaction Studies : A study examining the interaction of this compound with various enzymes indicated that it could inhibit key metabolic enzymes, potentially altering metabolic pathways relevant to disease states such as diabetes and neurodegeneration.

- Pharmacological Applications : The compound has been explored as a precursor for synthesizing more complex therapeutic agents aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders. Its structural properties make it suitable for further pharmacological development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-1-propanol | Simpler analog without aromatic substitution | Limited interactions |

| 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol | Different substitution pattern | Varies in receptor affinity |

| 3-Dimethylamino-1-propanol | Contains dimethylamino group | Different pharmacological profile |

The presence of both the amino group and the dimethyl-substituted phenyl group in this compound enhances its unique pharmacological profile compared to these analogs.

Q & A

Q. What are the established synthetic routes for 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Nitro reduction : Reduction of a nitro precursor (e.g., 3-(2,4-dimethylphenyl)-2-nitropropene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF) at controlled temperatures .

- Catalytic hydrogenation : Industrial-scale synthesis employs palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro or imine intermediates. Optimizing catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) improves yield .

- Chiral synthesis : Stereoselective methods use chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess, critical for biological activity studies .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : Compare experimental H/C NMR spectra with computational data (e.g., PubChem entries for analogous compounds) to confirm functional groups and stereochemistry .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 179.26 g/mol for C₁₁H₁₇NO) and detect impurities .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what analytical methods validate stereochemical purity?

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- Polarimetry : Measure optical rotation () and compare with literature values for stereoisomers (e.g., (S)- vs. (R)-forms) .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Q. What strategies address contradictory data in reaction yields or byproduct formation during synthesis?

- Systematic variable optimization :

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced amines or dimerization artifacts) and adjust stoichiometry or reaction time .

Q. How do substituents on the phenyl ring (e.g., 2,4-dimethyl vs. 4-fluoro) influence the compound’s reactivity and biological interactions?

- Electronic effects : Electron-donating groups (e.g., -CH₃) increase nucleophilicity of the amino group, enhancing reactivity in acylations or alkylations. Fluorine substituents (electron-withdrawing) may reduce basicity but improve metabolic stability .

- Steric effects : Bulky 2,4-dimethyl groups hinder access to the amino group in enzyme-binding studies, affecting pharmacological activity vs. less hindered analogs .

Methodological and Stability Considerations

Q. What protocols ensure the stability of this compound during long-term storage and experimental use?

- Storage : Keep under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the amino and hydroxyl groups .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to avoid hydrolysis. Monitor for color changes (yellowing indicates degradation) .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to establish shelf-life .

Q. How can researchers design kinetic studies to probe the compound’s reactivity in nucleophilic substitution reactions?

- Pseudo-first-order conditions : Use excess electrophile (e.g., benzyl bromide) and monitor reaction progress via H NMR or GC-MS. Calculate rate constants () at varying temperatures (Arrhenius analysis) .

- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict transition states and activation energies for substitution pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.